![molecular formula C9H9FO B1367029 2-[(4-Fluorophenyl)methyl]oxirane CAS No. 61396-62-1](/img/structure/B1367029.png)

2-[(4-Fluorophenyl)methyl]oxirane

Vue d'ensemble

Description

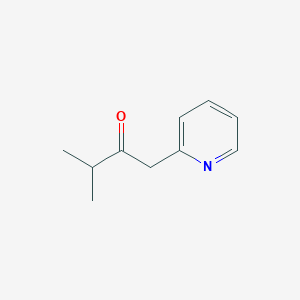

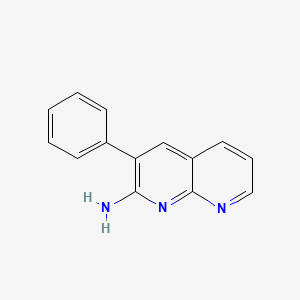

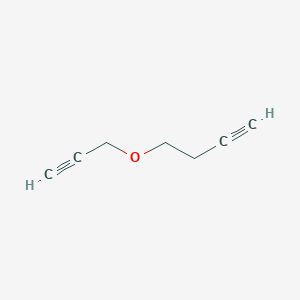

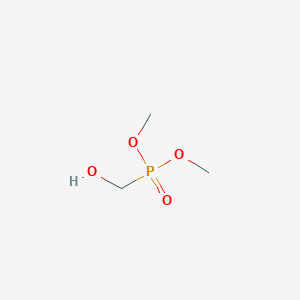

“2-[(4-Fluorophenyl)methyl]oxirane”, also known as 4-Fluorostyrene oxide, is a chemical compound with the molecular formula C8H7FO and a molecular weight of 138.14 . It is used in chemicals and pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-membered cyclic ether (oxirane) with a 4-fluorophenyl group and a methyl group attached .Physical And Chemical Properties Analysis

“this compound” has a boiling point of 92 °C/14 mmHg, a density of 1.167 g/mL at 25 °C, and a refractive index of n 20/D 1.508 .Applications De Recherche Scientifique

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a novel, synthetic, enantiopure chiral resolution reagent. It is derived from enantiopure (2S,3S)-phenylglycidol and is effective in reacting with various α-chiral primary and secondary amines through regioselective ring-opening. Its versatility is highlighted by the ease of identifying and quantifying diastereomeric products using 19F, 1H, and 13C NMR, as well as HPLC, making it a valuable tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Versatile Fluorinated Chiron

2-(Fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, a derivative of 2-[(4-Fluorophenyl)methyl]oxirane, is recognized as a versatile fluorinated chiron. It is obtained through reactions with diazomethane and has been used in regio- and stereoselective openings of the oxirane ring with selected nucleophiles, leading to various useful derivatives (Arnone et al., 1992).

Synthesis of Enantiomerically Pure Nucleosides

This compound has also played a role in the synthesis of enantiomerically pure 4′-fluoroalkyl-2,3′-dideoxy nucleosides. The transformation of 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl] oxirane into 4′-fluoromethyl lactol, followed by condensation with activated thymine, has facilitated the production of these nucleosides (Bravo et al., 1994).

Fluorinated Building Blocks in Synthetic Chemistry

This compound and its derivatives have been utilized as fluorinated building blocks in synthetic chemistry. They have been involved in the synthesis of various compounds, demonstrating their importance in facilitating reactions and creating novel compounds with potential applications in multiple fields (Arnone et al., 1994).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-[(4-Fluorophenyl)methyl]oxirane plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and pharmaceutical intermediates. This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is known to undergo epoxidation reactions, which are catalyzed by enzymes such as cytochrome P450 monooxygenases. These interactions often result in the formation of more reactive intermediates that can participate in further biochemical transformations .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in DNA. This can lead to enzyme inhibition or activation, depending on the specific site of interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 monooxygenases, which convert it into more reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is also crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall function .

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKVFQDCNJBRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496819 | |

| Record name | 2-[(4-Fluorophenyl)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61396-62-1 | |

| Record name | 2-[(4-Fluorophenyl)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-fluorophenyl)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.